molecular formula C10H15NO B12650871 N-(2-Ethoxyethyl)aniline CAS No. 38004-08-9

N-(2-Ethoxyethyl)aniline

Cat. No.: B12650871
CAS No.: 38004-08-9
M. Wt: 165.23 g/mol
InChI Key: JLYJJRHBGXOWSQ-UHFFFAOYSA-N
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Description

N-(2-Ethoxyethyl)aniline: is an organic compound with the chemical formula C10H15NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2-ethoxyethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method to synthesize N-(2-Ethoxyethyl)aniline involves the nucleophilic substitution reaction between aniline and 2-chloroethyl ethyl ether.

    Reductive Amination: Another method involves the reductive amination of 2-ethoxyacetaldehyde with aniline.

Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-Ethoxyethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound derivatives are studied for their potential pharmacological activities. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .

Industry: The compound is used in the production of polymers and resins. It serves as a precursor for the synthesis of specialty chemicals used in coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of N-(2-Ethoxyethyl)aniline and its derivatives depends on the specific application and target. In pharmacological studies, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

    N-(2-Hydroxyethyl)aniline: Similar to N-(2-Ethoxyethyl)aniline but with a hydroxyl group instead of an ethoxy group.

    N-(2-Methoxyethyl)aniline: Contains a methoxy group instead of an ethoxy group.

Uniqueness: this compound is unique due to the presence of the ethoxyethyl group, which imparts specific solubility and reactivity characteristics. This makes it suitable for particular applications in organic synthesis and industrial processes .

Properties

CAS No.

38004-08-9

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

N-(2-ethoxyethyl)aniline

InChI

InChI=1S/C10H15NO/c1-2-12-9-8-11-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3

InChI Key

JLYJJRHBGXOWSQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1=CC=CC=C1

Origin of Product

United States

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